molecular formula C22H22N2O5 B051046 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid CAS No. 209163-25-7

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

Cat. No.: B051046
CAS No.: 209163-25-7
M. Wt: 394.4 g/mol
InChI Key: WGBORFZFCVWACO-UHFFFAOYSA-N
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Description

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to phenylalanine. Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Mode of Action

As a phenylalanine derivative , it may be involved in protein synthesis, serving as a building block for proteins. It might also influence the secretion of hormones and neurotransmitters, which are critical for various physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.

    Piperidinyl Acetylation: The piperidine ring is acetylated to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of synthetic peptides for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid apart is its specific structure that combines the Fmoc protecting group with a piperidine ring, making it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial.

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBORFZFCVWACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405732
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209163-25-7
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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